molecular formula C13H18ClFN2O B13590907 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

Cat. No.: B13590907
M. Wt: 272.74 g/mol
InChI Key: XHEJCPGBHQBFOP-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride typically involves the reaction of 2-fluorobenzoyl chloride with (3R)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then treated with acetic anhydride to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenyl)pyridine
  • (3-fluorophenyl)[(2R,3R)-2-(hydroxymethyl)-3-phenyl-1-(2-pyridinylmethyl)-1,6-diazaspiro[3.3]hept-6-yl]methanone
  • Fluvastatin

Uniqueness

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is unique due to its specific combination of a fluorophenyl group and a piperidinyl acetamide moiety. This structural arrangement imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C13H18ClFN2O

Molecular Weight

272.74 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C13H17FN2O.ClH/c14-12-6-2-1-4-10(12)8-13(17)16-11-5-3-7-15-9-11;/h1-2,4,6,11,15H,3,5,7-9H2,(H,16,17);1H/t11-;/m1./s1

InChI Key

XHEJCPGBHQBFOP-RFVHGSKJSA-N

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)CC2=CC=CC=C2F.Cl

Canonical SMILES

C1CC(CNC1)NC(=O)CC2=CC=CC=C2F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.